1-(2,4-dichlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
Description
This compound is a triazole-based heterocyclic molecule with a complex substitution pattern. Its core structure, 1H-1,2,4-triazol-5(4H)-one, is modified at three positions:
- Position 1: A 2,4-dichlorobenzyl group, which introduces lipophilic and electron-withdrawing properties.
- Position 4: A methyl group, enhancing steric bulk and metabolic stability.
The 2,4-dichlorophenyl substituent is notable for its prevalence in agrochemicals and pharmaceuticals, often improving target binding affinity and resistance to enzymatic degradation .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methyl]-4-methyl-5-(1-methylsulfonylpiperidin-3-yl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N4O3S/c1-20-15(12-4-3-7-21(9-12)26(2,24)25)19-22(16(20)23)10-11-5-6-13(17)8-14(11)18/h5-6,8,12H,3-4,7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPLJUXWOBRHIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CC2=C(C=C(C=C2)Cl)Cl)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,4-dichlorobenzyl)-4-methyl-3-(1-(methylsulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a synthetic compound with potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, which is known for its diverse biological activities. The presence of the dichlorobenzyl and methylsulfonyl groups enhances its lipophilicity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) often in the range of 10 μg/mL .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | S. aureus | 10 |
| Compound B | E. coli | 10 |
| Compound C | Bacillus subtilis | 10 |
Antiviral Activity
The compound's structural features suggest potential activity against viral pathogens. Similar triazole derivatives have been evaluated for their inhibitory effects on HIV reverse transcriptase, with some showing low nanomolar EC50 values (e.g., 0.027 µM) against wild-type strains .
The mechanism of action for triazole compounds typically involves the inhibition of key enzymes or proteins critical to pathogen survival or replication. For example:
- HIV Reverse Transcriptase Inhibition : Compounds interact with the enzyme's active site through hydrophobic interactions and hydrogen bonding, disrupting viral replication .
- Bacterial Cell Wall Synthesis : Triazoles may interfere with bacterial cell wall synthesis pathways, leading to cell lysis .
Study on Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that modifications in the side chains significantly influenced antimicrobial potency. The compound in focus was tested against a panel of pathogens, revealing a notable reduction in bacterial growth at specific concentrations.
Clinical Observations
In a clinical setting, patients treated with triazole derivatives exhibited improved outcomes in infections resistant to conventional antibiotics. The compound's unique structure allows it to bypass common resistance mechanisms observed in bacteria.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Comparisons
A. Aromatic Substituents
- 5-[1-(5-Chloro-2-methoxybenzoyl)-4-piperidinyl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (): Replaces the dichlorobenzyl group with a 5-chloro-2-methoxybenzoyl-piperidine system. Retains a methylphenyl group at position 4, similar to the methyl group in the target compound, suggesting shared metabolic stability .
B. Piperidine Modifications
- 5-{1-[(4-Bromophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one (): Substitutes the methylsulfonyl-piperidine with a bromophenyl-acetylated piperidine. This compound may exhibit distinct pharmacokinetics due to altered LogP values .
Physicochemical and Bioactivity Trends
Research Findings and Structural Insights
- Synthetic Challenges : The target compound’s methylsulfonyl-piperidine group requires multistep synthesis, including sulfonylation of piperidine intermediates, which complicates scalability compared to simpler analogs like the compound .
- Biological Hypotheses : The methylsulfonyl group in the target compound may mimic ATP’s sulfhydryl moiety in kinase-binding pockets, a feature absent in and compounds, which rely on acyl or phenyl groups for target interaction .
Q & A
Q. What are the key structural features of this compound that influence its reactivity and bioactivity?
The compound’s core is a 1,2,4-triazol-5(4H)-one scaffold with three critical substituents:
- 1-(2,4-Dichlorobenzyl group : Enhances lipophilicity and potential halogen-bonding interactions with biological targets .
- 1-(Methylsulfonyl)piperidin-3-yl group : The sulfonyl group improves solubility and may engage in hydrogen bonding, while the piperidine ring contributes to conformational flexibility .
- 4-Methyl group : Stabilizes the triazole ring and modulates steric effects during synthesis .
Methodological Insight : Computational tools like molecular docking can predict interactions between these groups and enzymes/receptors. X-ray crystallography or NMR spectroscopy validates spatial arrangements .
Q. What synthetic routes are commonly employed for this compound?
A typical multi-step synthesis involves:
Triazole Core Formation : Cyclocondensation of thiosemicarbazides or hydrazine derivatives under reflux (e.g., in ethanol or DMF) .
Piperidine Substitution : Nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the methylsulfonyl-piperidine moiety. Cs₂CO₃ or K₂CO₃ are common bases .
Purification : Column chromatography or recrystallization using solvents like ethyl acetate/hexane mixtures .
Q. Key Conditions :
| Step | Solvent | Catalyst | Temperature |
|---|---|---|---|
| 1 | DMF | None | 80–100°C |
| 2 | THF | Cs₂CO₃ | 60–80°C |
Q. How is the compound characterized post-synthesis?
- Purity Analysis : HPLC with a C18 column (acetonitrile/water mobile phase) or GC-MS for volatile intermediates .
- Structural Confirmation :
- ¹H/¹³C NMR : Assigns protons/carbons (e.g., triazole C=O at ~165 ppm) .
- HRMS : Verifies molecular formula (e.g., [M+H]⁺ expected for C₁₇H₁₉Cl₂N₅O₃S) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps vs. ethanol for cyclization. DMF often enhances solubility of aromatic intermediates .
- Catalyst Selection : Compare Cs₂CO₃ (higher yields in piperidine coupling) vs. K₃PO₄ (cost-effective but slower) .
- Temperature Gradient Experiments : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours under reflux) .
Contradiction Note : reports higher yields with Cs₂CO₃ in DMF, while suggests THF as optimal for similar steps. Systematic DOE (Design of Experiments) is recommended .
Q. What strategies resolve contradictions in reported bioactivity data?
If conflicting results arise (e.g., IC₅₀ variations in enzyme inhibition assays):
Standardize Assay Conditions : Use identical buffer pH, temperature, and substrate concentrations .
Orthogonal Assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., apoptosis markers) .
Meta-Analysis : Compare structural analogs (e.g., ’s anti-inflammatory triazoles) to identify SAR trends .
Q. How does the methylsulfonyl-piperidine moiety influence target selectivity?
- Hydrogen Bonding : The sulfonyl group acts as a hydrogen-bond acceptor, potentially targeting kinase ATP-binding pockets .
- Conformational Restriction : Piperidine ring puckering may limit off-target interactions. MD simulations can model flexibility .
Q. Experimental Validation :
- Synthesize analogs with sulfonyl replacements (e.g., carbonyl or methylene groups) and compare bioactivity .
Q. What computational methods predict metabolic stability?
- ADMET Prediction : Tools like SwissADME assess CYP450 metabolism risks (e.g., oxidation of the dichlorobenzyl group) .
- Metabolite Identification : LC-MS/MS detects phase I/II metabolites in microsomal assays .
Q. Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| HPLC-PDA | Purity and stability testing | |
| Molecular Docking | Target interaction mapping | |
| SPR | Real-time binding kinetics | |
| HRMS | Exact mass confirmation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
